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Compound of Interest

Compound Name: Saliphenylhalamide

Cat. No.: B1253270 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Saliphenylhalamide's (SaliPhe)

therapeutic potential in preclinical models, focusing on its anticancer and antiviral activities. The

information is compiled from various studies to offer an objective overview supported by

available experimental data.

Executive Summary
Saliphenylhalamide, a synthetic analog of the natural product Salicylihalamide A, is a potent

and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase). This mechanism of action

underpins its promising preclinical activity as both an anticancer and antiviral agent. By

disrupting cellular pH homeostasis and endosomal acidification, Saliphenylhalamide interferes

with fundamental processes required for the proliferation of cancer cells and the replication of

certain viruses. This guide presents a comparative analysis of Saliphenylhalamide against

other V-ATPase inhibitors in cancer models and established antiviral drugs for influenza.

Anticancer Potential of Saliphenylhalamide
The acidic tumor microenvironment is a hallmark of many cancers, promoting invasion,

metastasis, and drug resistance. Cancer cells often upregulate V-ATPases to maintain this

acidic environment by pumping protons into the extracellular space. Saliphenylhalamide, by

inhibiting V-ATPase, can counteract this process, leading to intracellular acidification and

induction of apoptosis in cancer cells.
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Comparative In Vitro Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of

Saliphenylhalamide and other V-ATPase inhibitors against various human cancer cell lines. It

is important to note that these values are compiled from different studies and direct head-to-

head comparisons in a single study are limited.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b1253270?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1253270?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Cancer Type
Saliphenylhalamide
IC50 (nM)[1]

Concanamycin A
IC50 (nM)[2]

SK-MEL-5 Melanoma 105.9 ± 9.6 Not Reported

SK-MEL-28 Melanoma 98.5 ± 17.2 Not Reported

A2058 Melanoma 153.9 ± 14.9 Not Reported

HOS Osteosarcoma 48.8 ± 5.7 Not Reported

HT-29 Colon Cancer 89.9 ± 10.6 Not Reported

SW-480 Colon Cancer 424.6 ± 73.2 Not Reported

NCI-H460 Lung Cancer 52.9 ± 6.9 Not Reported

NCI-H1299 Lung Cancer 77.2 ± 13.1 Not Reported

A549 Lung Cancer 145.6 ± 2.1 Not Reported

SK-MES-1 Lung Cancer 76.4 ± 32.2 Not Reported

MCF-7 Breast Cancer 155.5 ± 22.8 Not Reported

MCF-7/Dox

Breast Cancer

(Doxorubicin-

resistant)

160.0 ± 3.3 Not Reported

MDA-MB-231 Breast Cancer 179.8 ± 57.4 Not Reported

MISK81-5
Oral Squamous Cell

Carcinoma
Not Reported

Low Concentration

(Induces Apoptosis)

SAS
Oral Squamous Cell

Carcinoma
Not Reported

Low Concentration

(Induces Apoptosis)

HSC-4
Oral Squamous Cell

Carcinoma
Not Reported

Low Concentration

(Induces Apoptosis)

C4-2B Prostate Cancer Not Reported
Reduces Invasion by

80%
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Data for Concanamycin A's effect on oral squamous cell carcinoma and prostate cancer cell

lines were reported descriptively without specific IC50 values for proliferation inhibition.[2]

Signaling Pathway: V-ATPase Inhibition in Cancer
The inhibition of V-ATPase by Saliphenylhalamide disrupts proton gradients, leading to a

cascade of events that inhibit cancer cell growth and survival.
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Plaque Reduction Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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